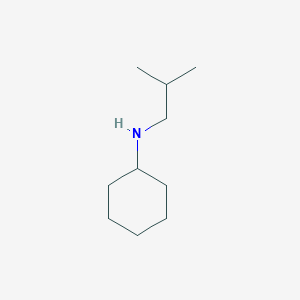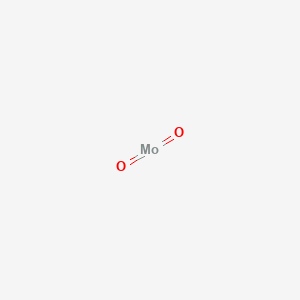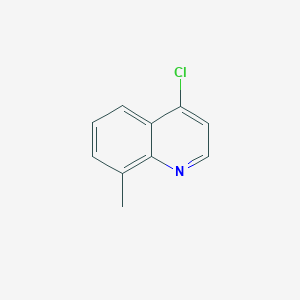
4-Cloro-8-metilquinolina
Descripción general
Descripción
4-Chloro-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Biochemical Pathways
Quinoline derivatives are known to impact a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
It is known that quinoline derivatives can undergo various nucleophilic substitution reactions . These reactions can lead to the formation of new compounds, such as 4-sulfanyl, hydrazino, azido, and amino derivatives , which could potentially interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Quinoline derivatives have been found to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These activities suggest that 4-Chloro-8-methylquinoline could potentially influence cell function in a variety of ways.
Molecular Mechanism
It is known that quinoline derivatives can interact with various biomolecules through binding interactions . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methylquinoline can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-8-methylquinoline using phosphoryl chloride and phosphorus pentachloride. This reaction yields 2,4-dichloro-8-methylquinoline, which upon acid hydrolysis produces 4-chloro-8-methylquinolin-2(1H)-one. Further heating with phosphorus pentasulfide converts it to 4-chloro-8-methylquinoline .
Industrial Production Methods: In an industrial setting, the preparation of 4-Chloro-8-methylquinoline involves the use of large-scale reaction kettles. For instance, a mixture of chloro-2-nitrophenols and amino-phenol is stirred and heated to 90 degrees Celsius in the presence of hydrochloric acid. Methacrylaldehyde and glacial acetic acid are then added, followed by a reflux reaction. The resulting product is filtered, decolorized, and neutralized to obtain 4-Chloro-8-methylquinoline with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-8-methylquinoline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as sulfanyl, hydrazino, azido, and amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, which are useful in various applications.
Major Products: The major products formed from these reactions include 4-substituted quinolinones and quinolinethiones, which have significant synthetic and pharmacological importance .
Comparación Con Compuestos Similares
- 4-Chloro-8-methylquinolin-2(1H)-one
- 4-Chloro-8-methylquinoline-2(1H)-thione
- 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
Uniqueness: 4-Chloro-8-methylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other quinoline derivatives, it has shown potent antimicrobial and anticancer activities, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
4-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPMZFATHZAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489637 | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-73-2 | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Researchers often synthesize a series of quinoline derivatives with systematic structural modifications. [] By comparing the biological activity of these modified compounds against a specific target (e.g., enzyme or receptor), they can draw correlations between structural features and their impact on potency, selectivity, and other pharmacological properties. This information helps guide further optimization of the compounds for desired activities.
A: Computational methods are invaluable tools in drug discovery. For quinoline derivatives, researchers utilize techniques like molecular docking to simulate interactions with target proteins. [] They might also employ quantitative structure-activity relationship (QSAR) models to predict the activity of novel derivatives based on existing data. These computational approaches complement experimental findings and guide the design of more potent and selective compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


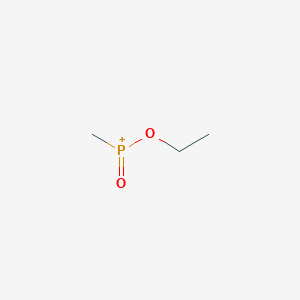
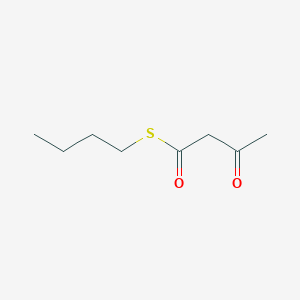
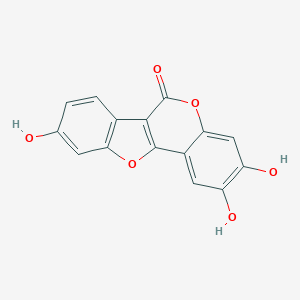

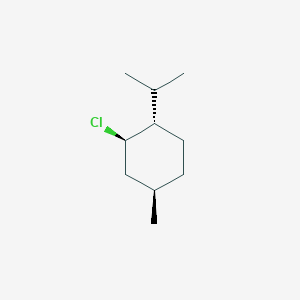
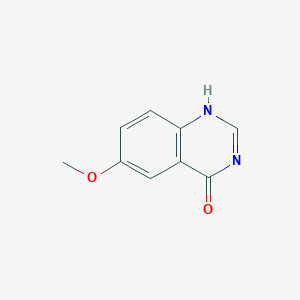
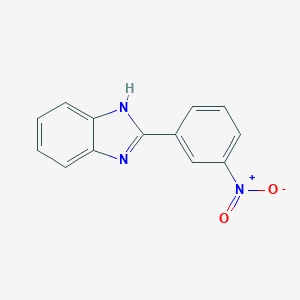
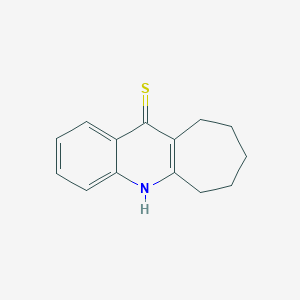


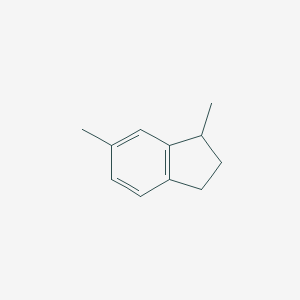
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)
